molecular formula C16H12Se B186524 2,5-Diphenylselenophene CAS No. 18782-55-3

2,5-Diphenylselenophene

Cat. No.: B186524
CAS No.: 18782-55-3
M. Wt: 283.2 g/mol
InChI Key: BQQKIUFJWFHJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diphenylselenophene (DPS) is a selenophene derivative featuring two phenyl groups at the 2- and 5-positions of the selenium-containing aromatic ring. Its synthesis typically involves cyclization reactions of 1,3-diynes with selenium-containing reagents. For example, DPS can be synthesized via the reaction of diphenyl diacetylene with elemental selenium in the presence of hydrazine monohydrate and KOH (Scheme 29, ). Optimized conditions using Oxone® as an oxidizing agent yield 3,4-bis(butylselanyl)-2,5-diphenylselenophene (3a) in 58–70% under nitrogen at 80°C for 48 hours (Table 1, ). DPS derivatives, such as 3-(4-fluorophenylselenyl)-2,5-diphenylselenophene (F-DPS), have garnered attention for their neuropharmacological properties, including antidepressant and neuroprotective effects mediated via serotonergic pathways and ERK1/2 signaling .

Properties

CAS No.

18782-55-3

Molecular Formula

C16H12Se

Molecular Weight

283.2 g/mol

IUPAC Name

2,5-diphenylselenophene

InChI

InChI=1S/C16H12Se/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H

InChI Key

BQQKIUFJWFHJTM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C([Se]2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C([Se]2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : EDGs (e.g., 4-CH₃, 4-CH₃O) on diynes enhance cyclization yields, while EWGs (e.g., 4-Cl) prevent product formation .
  • Synthetic Flexibility: Alkoxy groups (e.g., 4-ethoxy in 4a) can be introduced selectively by altering solvents (ethanol vs. acetonitrile) .

Pharmacological Analogues

Table 2: Pharmacological Activity Comparison

Compound Mechanism of Action Biological Effects Reference
DPS Antioxidant properties Limited direct pharmacological data; foundational for F-DPS derivatives
F-DPS Serotonergic modulation, ERK1/2 phosphorylation Reverses corticosterone-induced depression/anxiety; restores glutamate uptake
α-(Phenylselanyl)acetophenone Antioxidant, MAO inhibition Antidepressant-like effects in mice; lower potency vs. F-DPS

Key Findings:

  • F-DPS Superiority: F-DPS outperforms DPS and α-(phenylselanyl)acetophenone in reversing depression-like behaviors in mice, likely due to dual modulation of serotonin and glutamate systems .
  • Structural-Activity Relationship : Fluorine at the 4-position of the phenylselenyl group enhances bioavailability and target engagement .

Redox and Electronic Properties

Table 3: Redox Behavior of Selenophene vs. Tellurophene

Property 2,5-Diphenylselenophene (PS) 2,5-Diphenyltellurophene (PT)
Oxidation Behavior Broad polaronic/π-dimeric bands Forms Te-coordinated species (e.g., PT-X₂)
Electrolyte Dependence Stable in Bu₄NBF₄/MeCN Nucleophile-dependent redox shifts
Application Potential Limited redox applications Tunable for optoelectronics

Key Insights:

  • Tellurophene Uniqueness : PT exhibits unusual oxidation behavior, forming coordinated species with MeCN or BF₄⁻, unlike PS .
  • Selenophene Stability: PS derivatives are more stable under physiological conditions, making them preferable for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.